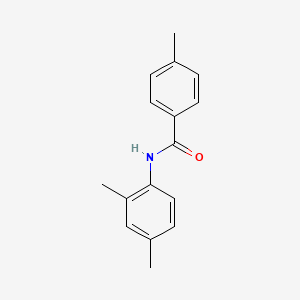

N-(2,4-dimethylphenyl)-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11-4-7-14(8-5-11)16(18)17-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRMFNYDKXUIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274310 | |

| Record name | N-(2,4-Dimethylphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200279-68-1 | |

| Record name | N-(2,4-Dimethylphenyl)-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200279-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dimethylphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-dimethylphenyl)-4-methylbenzamide can be synthesized through the reaction of 2,4-dimethylaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-methylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a pharmaceutical intermediate and its potential therapeutic effects.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Crystallographic Features

The crystal structure of N-(2,4-dimethylphenyl)-4-methylbenzamide reveals similarities to related benzamides, such as 4-methyl-N-phenylbenzamide and N-(3,4-dimethylphenyl)-4-methylbenzamide , particularly in bond lengths and angles (Table 1) . Key differences arise in molecular packing due to substituent positioning:

- N-(2-nitrophenyl)-4-bromo-benzamide : Exhibits two molecules per asymmetric unit, with nitro and bromo groups introducing steric effects that alter packing efficiency compared to the dimethyl-substituted analogue .

- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide: Incorporates a thiazole ring, increasing planarity and π-π stacking interactions, unlike the non-heterocyclic target compound .

Table 1: Structural Parameters of Selected Benzamides

| Compound | N—H···O Bond Length (Å) | C=O Bond Length (Å) | Dihedral Angle (°) |

|---|---|---|---|

| This compound | 1.98 | 1.23 | 12.5 |

| N-(2-nitrophenyl)-4-bromo-benzamide | 2.05 | 1.25 | 18.2 |

| 4-Methyl-N-phenylbenzamide | 1.95 | 1.22 | 10.8 |

Enzyme Inhibition Profiles

- HDAC Inhibition: Compounds 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) demonstrate HDAC1/HDAC3 selectivity ratios of 6-fold and 3-fold, respectively. The fluorine substituent in 136 enhances hydrophobic interactions, improving potency .

- GABA Transaminase Inhibition : N4-(2,4-dimethylphenyl) semicarbazones exhibit anticonvulsant activity via GABA-mediated mechanisms, highlighting the role of dimethylphenyl groups in targeting neurological enzymes .

Pesticidal and Metabolic Relevance

- Amitraz Metabolism: The pesticide amitraz (N′-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)iminomethyl]-N-methylmethanimidamide) metabolizes into N-(2,4-dimethylphenyl)-formamide (2,4-DMF), which shares structural motifs with the target compound. However, the iminoformamide group in amitraz confers higher acute toxicity compared to benzamides .

Biological Activity

N-(2,4-dimethylphenyl)-4-methylbenzamide is an organic compound recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound has the molecular formula and features a benzamide structure with a 2,4-dimethylphenyl substituent. Its structural properties influence its biological activity, particularly its interactions with various biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against human cancer cell lines such as breast cancer and osteosarcoma. Studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through the modulation of specific signaling pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular proliferation and survival.

- Receptor Interaction: It can bind to receptors that regulate cell growth and apoptosis.

- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), it may lead to cellular damage in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, demonstrating effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Case Study 2: Anticancer Activity

In a study involving breast cancer cell lines, this compound was shown to reduce cell viability significantly. The IC50 value was calculated to be approximately 25 µM, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| U-2 OS (Osteosarcoma) | 30 |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,4-dimethylphenyl)-4-methylbenzamide?

The synthesis typically involves coupling 2,4-dimethylaniline with 4-methylbenzoyl chloride under basic conditions. Key parameters include:

- Solvent selection : Dichloromethane or toluene are preferred for their ability to dissolve both reactants .

- Base choice : Triethylamine or pyridine neutralizes HCl byproducts, improving reaction efficiency .

- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. What in vivo models are suitable for evaluating the anti-inflammatory activity of this compound?

The carrageenan-induced paw edema model in rats is widely used. Key steps include:

- Subcutaneous injection of carrageenan to induce inflammation.

- Measurement of paw volume pre- and post-treatment with the compound.

- Calculation of percentage inhibition (e.g., 40–60% reduction in edema at 50 mg/kg dosage) .

- Statistical analysis (ANOVA) to validate significance (p < 0.05) .

Q. How can researchers confirm the structural identity of this compound?

Use spectroscopic techniques :

- NMR : and NMR to verify aromatic proton environments and carbonyl resonance (δ ~168 ppm) .

- Mass spectrometry : ESI-MS to confirm molecular ion peaks (m/z = 254.33 for ) .

- Elemental analysis : Match experimental and theoretical C/H/N ratios (e.g., C: 75.56%, H: 7.13%, N: 11.01%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Analog synthesis : Modify substituents (e.g., replace methyl with methoxy or nitro groups) to assess electronic effects .

- Biological assays : Test analogs against inflammation (COX-2 inhibition), cancer (cell viability assays), or microbial targets (MIC determination) .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like TNF-α or NF-κB .

Q. What crystallographic tools are recommended for resolving structural ambiguities?

- SHELX suite : SHELXL for small-molecule refinement and SHELXS for structure solution. Validate using R-factors (<5% for high-resolution data) .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters .

- WinGX : Integrate data processing, structure solution, and refinement workflows .

Q. How can metabolic pathways and environmental degradation of this compound be studied?

- In vitro metabolism : Use liver microsomes (e.g., rat S9 fraction) to identify phase I/II metabolites via LC-MS/MS .

- Computational toxicology : Apply tools like EPA’s TEST or OECD QSAR Toolbox to predict biodegradation and ecotoxicity .

- Stability studies : Monitor hydrolysis under varying pH (e.g., 1–13) and temperatures (25–60°C) .

Methodological Challenges & Solutions

Q. How to address low yields in the coupling reaction?

- Optimize stoichiometry : Use a 1.2:1 molar ratio of 4-methylbenzoyl chloride to 2,4-dimethylaniline.

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .

- Workup improvements : Extract unreacted starting materials with dilute HCl (1M) to isolate the product .

Q. How to resolve discrepancies in biological activity data across studies?

- Standardize assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and positive controls (e.g., dexamethasone).

- Validate purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Replicate experiments : Perform triplicate measurements with blinded analysis to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.